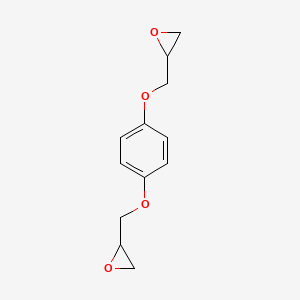

1,4-BIS(GLYCIDYLOXY)BENZENE

説明

Contextualization within Aromatic Diglycidyl Ethers

1,4-Bis(glycidyloxy)benzene, also known as hydroquinone (B1673460) diglycidyl ether (DGEHQ), belongs to the family of aromatic diglycidyl ethers. researchgate.netacs.org Its structure is characterized by a central benzene (B151609) ring to which two glycidyl (B131873) ether groups are attached at the para positions. cymitquimica.com This molecular architecture imparts a unique combination of rigidity from the aromatic core and reactivity from the terminal epoxide rings. cymitquimica.comamazonaws.com

The synthesis of 1,4-Bis(glycidyloxy)benzene typically involves the reaction of hydroquinone with epichlorohydrin (B41342) in the presence of a base. lookchem.com This process yields a compound with the chemical formula C₁₂H₁₄O₄. cymitquimica.comscbt.com The presence of the two reactive glycidyl ether groups allows it to undergo cross-linking reactions, forming robust thermosetting polymers. cymitquimica.com

Significance in Polymer Chemistry and Materials Science

The primary significance of 1,4-Bis(glycidyloxy)benzene lies in its function as a monomer and a cross-linking agent in the production of epoxy resins. cymitquimica.com Epoxy resins are a critical class of thermosetting polymers known for their exceptional mechanical strength, thermal stability, and chemical resistance. mdpi.com When cured, typically with an amine hardener, 1,4-Bis(glycidyloxy)benzene forms a densely cross-linked three-dimensional network.

This network structure is responsible for the desirable properties of the final material. The rigid aromatic core of the molecule contributes to a high glass transition temperature (Tg) and modulus, making the resulting polymers suitable for high-performance applications. amazonaws.comacs.org Its utility extends to the formulation of adhesives, sealants, coatings, and composite materials where durability and resistance to environmental factors are paramount. cymitquimica.com

Overview of Research Trajectories and Academic Contributions

Recent research has focused on leveraging the unique properties of 1,4-Bis(glycidyloxy)benzene to develop novel materials. One significant area of investigation involves its use in creating bio-based epoxy resins as sustainable alternatives to petroleum-based counterparts. acs.orgacs.org For instance, studies have compared the thermomechanical properties of polymers derived from DGEHQ with those from bio-based analogues like diglycidyl ether of vanillyl alcohol (DGEVA). researchgate.netacs.org

Academic contributions have also explored the structure-property relationships in thermosets derived from 1,4-Bis(glycidyloxy)benzene and its isomers. Research has demonstrated how the substitution pattern on the aromatic ring influences properties such as the glass transition temperature and mechanical strength of the cured epoxy network. researchgate.net Furthermore, detailed characterization of these polymers using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and dynamic mechanical analysis (DMA) has provided deep insights into their molecular structure and performance characteristics. researchgate.netacs.orgacs.org

Interactive Data Table: Properties of 1,4-BIS(GLYCIDYLOXY)BENZENE

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | cymitquimica.comscbt.comchemspider.com |

| Molecular Weight | 222.24 g/mol | scbt.comnih.gov |

| Melting Point | 110-112 °C | lookchem.com |

| Boiling Point | 366.2 °C at 760 mmHg | lookchem.com |

| Density | 1.248 g/cm³ | lookchem.com |

| Water Solubility | Soluble | lookchem.comfishersci.comchemicalbook.com |

Interactive Data Table: Research Findings on Cured Epoxy Resins

| Epoxy Monomer | Curing Agent | Glass Transition Temperature (Tg) | Glassy Storage Modulus (E') at 25°C | Reference |

| DGEHQ | Diamine | Lowered by methoxy (B1213986) groups | Increased by methoxy groups | researchgate.netacs.org |

| DGEBA | Diamine | - | - | acs.org |

| DGEBF | Diamine | - | - | acs.org |

Structure

3D Structure

特性

IUPAC Name |

2-[[4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-10(14-6-12-8-16-12)4-3-9(1)13-5-11-7-15-11/h1-4,11-12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYPIGPPWAJCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61846-29-5 | |

| Record name | Oxirane, 2,2′-[1,4-phenylenebis(oxymethylene)]bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61846-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00883719 | |

| Record name | Oxirane, 2,2'-[1,4-phenylenebis(oxymethylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2425-01-6 | |

| Record name | 1,4-Bis(2,3-epoxypropoxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2425-01-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2,2'-[1,4-phenylenebis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2,2'-[1,4-phenylenebis(oxymethylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Bis Glycidyloxy Benzene and Its Derivatives

Established Synthetic Pathways

The traditional methods for synthesizing 1,4-bis(glycidyloxy)benzene are well-documented and widely practiced in industrial settings. These pathways are reliable and have been optimized over time for yield and efficiency.

A fundamental approach to synthesizing 1,4-bis(glycidyloxy)benzene is through the Williamson ether synthesis, which involves the alkylation of a hydroquinone (B1673460) derivative. In this reaction, the hydroxyl groups of hydroquinone are deprotonated by a base to form a more nucleophilic phenoxide. This phenoxide then undergoes nucleophilic substitution with a glycidyl-containing electrophile, such as a glycidyl (B131873) halide or tosylate.

The general reaction can be represented as follows:

Step 1: Deprotonation: Hydroquinone is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form the disodium (B8443419) or dipotassium (B57713) salt of hydroquinone.

Step 2: Nucleophilic Substitution: The resulting phenoxide ions react with two equivalents of an electrophilic glycidyl compound, like epichlorohydrin (B41342) or glycidyl tosylate, to form the desired 1,4-bis(glycidyloxy)benzene.

While effective, this method can sometimes be limited by side reactions, such as the reaction of the glycidylating agent with the newly formed ether linkages, leading to oligomerization. The choice of solvent and reaction conditions is crucial to maximize the yield of the desired product.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Ref. |

| Hydroquinone | Epichlorohydrin | Sodium Hydroxide | Water/Organic Co-solvent | 1,4-Bis(glycidyloxy)benzene | acgpubs.org |

| Hydroquinone | Glycidyl Tosylate | Potassium Carbonate | Acetone | 1,4-Bis(glycidyloxy)benzene |

The most common industrial method for the synthesis of 1,4-bis(glycidyloxy)benzene involves the direct reaction of hydroquinone with an excess of epichlorohydrin in the presence of a basic catalyst. This process is a specific and highly optimized example of the alkylation pathway.

The reaction proceeds in two main stages:

Addition Reaction: The phenolic hydroxyl groups of hydroquinone add across the epoxide ring of epichlorohydrin, forming a chlorohydrin intermediate. This step is typically catalyzed by a Lewis acid or a base.

Dehydrochlorination: The chlorohydrin intermediate is then treated with a stoichiometric amount of a strong base, usually sodium hydroxide, which removes a proton from the hydroxyl group and displaces the chloride ion to form the new epoxide ring of the glycidyl ether.

An excess of epichlorohydrin is used to favor the formation of the monomeric diglycidyl ether and to minimize the formation of higher molecular weight polymers. The reaction is often carried out at elevated temperatures to increase the reaction rate.

| Reactant | Reagent | Catalyst/Base | Temperature (°C) | Key Feature |

| Hydroquinone | Epichlorohydrin | Sodium Hydroxide | 50-100 | Two-step, one-pot reaction |

| Bisphenol A | Epichlorohydrin | Lewis Acid/NaOH | 60-120 | Analogous synthesis for other bisphenol-based epoxy resins |

Novel and Green Synthesis Approaches

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of novel catalytic systems and reaction conditions for the synthesis of 1,4-bis(glycidyloxy)benzene that aim to improve efficiency, reduce waste, and minimize the use of hazardous materials.

Phase-transfer catalysis (PTC) has emerged as a powerful technique to enhance the efficiency of the synthesis of 1,4-bis(glycidyloxy)benzene. PTC facilitates the reaction between reactants that are in different phases (e.g., a solid or aqueous phenoxide and an organic epichlorohydrin phase). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the phenoxide anion from the aqueous or solid phase into the organic phase, where it can react with epichlorohydrin. semanticscholar.org

Advantages of Phase-Transfer Catalysis:

Milder reaction conditions (lower temperatures and pressures).

Increased reaction rates.

Higher yields and selectivity.

Reduced need for hazardous and anhydrous organic solvents. crdeepjournal.org

Potential for catalyst recycling. biomedres.us

Ultrasound-assisted synthesis is another innovative approach that has been shown to significantly enhance the rate of reaction. semanticscholar.org The application of ultrasonic waves creates acoustic cavitation, which leads to the formation, growth, and implosive collapse of bubbles in the reaction medium. This phenomenon generates localized hot spots with extremely high temperatures and pressures, as well as intense shear forces, which can dramatically accelerate the mass transfer and reaction rates between the immiscible reactants. nih.gov

| Method | Catalyst/Condition | Advantages |

| Phase-Transfer Catalysis | Quaternary Ammonium Salts | Milder conditions, higher yields, reduced solvent use |

| Ultrasound-Assisted Synthesis | Ultrasonic Irradiation | Drastically reduced reaction times, enhanced mass transfer |

A key goal of green chemistry is to minimize or eliminate the use of volatile organic solvents. Solvent-free, or neat, reaction conditions for the synthesis of 1,4-bis(glycidyloxy)benzene have been explored, particularly in conjunction with phase-transfer catalysis. google.com In these systems, a solid base like powdered sodium hydroxide is used, and the reaction proceeds in the molten state or in a liquid mixture of the reactants themselves. This approach significantly reduces the environmental impact and simplifies the purification process.

Microwave-assisted synthesis has also been investigated as a green and efficient method. Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction times and often an increase in product yields compared to conventional heating methods. This technique can also be compatible with solvent-free conditions.

Functionalization and Derivatization Strategies

The versatility of 1,4-bis(glycidyloxy)benzene lies in the reactivity of its two terminal epoxide rings. These rings can undergo a variety of ring-opening reactions with different nucleophiles, allowing for the functionalization and derivatization of the molecule to create a wide range of materials with tailored properties.

The most common derivatization strategy involves the reaction of 1,4-bis(glycidyloxy)benzene with amines. This reaction is the basis for the curing of epoxy resins. When reacted with primary or secondary diamines, a cross-linked polymer network is formed. The resulting poly(β-amino ether)s are a class of polymers with interesting properties and potential applications in areas such as drug delivery and gene therapy.

The ring-opening reaction of the epoxide groups can also be carried out with other nucleophiles, including:

Alcohols and Phenols: To form ether linkages.

Carboxylic Acids: To form ester linkages.

Thiols: To form thioether linkages.

These reactions allow for the incorporation of a wide variety of functional groups onto the 1,4-bis(glycidyloxy)benzene backbone, leading to the development of new materials with specific functionalities. For instance, the introduction of hydroxyl groups through the ring-opening reaction can improve the hydrophilicity and biocompatibility of the resulting polymers.

| Nucleophile | Resulting Linkage | Polymer/Derivative Type | Potential Applications |

| Primary/Secondary Amines | β-amino alcohol | Cross-linked Epoxy Resins, Poly(β-amino ether)s | Adhesives, Coatings, Biomaterials |

| Alcohols/Phenols | Ether | Polyethers | Surfactants, Emulsifiers |

| Carboxylic Acids | Ester | Polyesters | Biodegradable Polymers |

| Thiols | Thioether | Polythioethers | High Refractive Index Materials |

Synthesis of Analogous Glycidyloxybenzene Isomers (e.g., 1,3-Bis(glycidyloxy)benzene, 1,2-Bis(glycidyloxy)benzene)

The synthesis of the ortho and meta isomers of 1,4-bis(glycidyloxy)benzene, namely 1,2-bis(glycidyloxy)benzene (B1620354) and 1,3-bis(glycidyloxy)benzene, follows a similar synthetic principle based on the reaction of the corresponding dihydroxybenzene (catechol for the 1,2-isomer and resorcinol (B1680541) for the 1,3-isomer) with epichlorohydrin. The reaction is typically carried out under alkaline conditions, often utilizing a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.

The general two-step mechanism involves the initial deprotonation of the dihydroxybenzene by a base, such as sodium hydroxide or potassium hydroxide, to form a phenoxide ion. This is followed by a nucleophilic attack of the phenoxide ion on the epoxide ring of epichlorohydrin. A subsequent intramolecular cyclization with the elimination of a chloride ion yields the desired diglycidyl ether. To favor the formation of the diglycidyl ether over the mono-glycidyl ether, an excess of epichlorohydrin is commonly employed.

Key parameters influencing the synthesis include the choice of base, reaction temperature, and the molar ratio of the reactants. Strong mineral bases are preferred, and the temperature is typically controlled between 30°C and 60°C to optimize reaction kinetics while minimizing the formation of byproducts.

A detailed synthetic procedure for 1,3-bis(glycidyloxy)benzene involves reacting resorcinol with epichlorohydrin in the presence of a catalyst like triphenylphosphine (B44618) at a temperature of 90-100°C. After the initial etherification, the mixture is cooled, and powdered sodium hydroxide is added to facilitate the ring-closing reaction.

Table 1: Synthesis of Glycidyloxybenzene Isomers

| Isomer | Dihydroxybenzene Precursor | Typical Reaction Conditions | Reported Yield |

| 1,2-Bis(glycidyloxy)benzene | Catechol | Epichlorohydrin, NaOH/KOH, Phase-transfer catalyst, 30-60°C | High |

| 1,3-Bis(glycidyloxy)benzene | Resorcinol | Epichlorohydrin, NaOH, Triphenylphosphine (catalyst), 90-100°C then 28-32°C | 94% chemicalbook.com |

Incorporation into Complex Molecular Architectures

The bifunctional nature of 1,4-bis(glycidyloxy)benzene and its derivatives, possessing two reactive epoxide rings, makes them ideal monomers for the synthesis of more complex molecular architectures, including polymers and macrocycles.

In polymer chemistry, 1,4-bis(glycidyloxy)benzene is a common building block for epoxy resins. The aromatic core imparts rigidity and thermal stability to the resulting polymer network. The polymerization typically proceeds through the ring-opening reaction of the epoxide groups with various curing agents, such as amines or anhydrides. This process leads to the formation of a cross-linked, three-dimensional network with high strength and durability.

Beyond linear or cross-linked polymers, 1,4-bis(glycidyloxy)benzene can be utilized in the synthesis of macrocyclic structures. These reactions often employ high-dilution principles to favor intramolecular cyclization over intermolecular polymerization. The reaction of 1,4-bis(glycidyloxy)benzene with bifunctional nucleophiles, such as diamines or dithiols, under these conditions can lead to the formation of crown ether-like structures or other macrocycles. researchgate.netdocbrown.infoscbt.com The synthesis of such macrocycles is of interest for their potential applications in host-guest chemistry and as building blocks for more intricate supramolecular assemblies. nih.govcore.ac.uk

For instance, the reaction of 1,4-bis(glycidyloxy)benzene with a suitable bis(secondary amine) could yield a macrocycle containing two diethanolamine (B148213) linkages. The size of the resulting macrocycle can be tuned by the length and nature of the spacer in the diamine.

Synthesis of Related Bridged Aromatic Systems

The synthesis of bridged aromatic systems related to 1,4-bis(glycidyloxy)benzene involves the creation of a cyclic structure where two or more aromatic rings are linked by bridging groups. These structures are of interest for their unique conformational properties and their potential applications in materials science and supramolecular chemistry.

A common strategy for synthesizing such systems involves the reaction of a dihydroxyaromatic compound, such as hydroquinone, with a di-electrophile under conditions that promote macrocyclization. For example, the reaction of hydroquinone with a long-chain dihalide in the presence of a base can lead to the formation of a large ring containing the hydroquinone moiety.

Furthermore, oxidative coupling reactions of hydroquinones with other aromatic or heteroaromatic compounds can be employed to construct biaryl and fused aromatic systems. rsc.org These reactions, often catalyzed by transition metals, provide a versatile route to a wide range of complex aromatic structures. While not directly starting from 1,4-bis(glycidyloxy)benzene, the resulting bridged dihydroxyaromatic compounds can be subsequently converted to their diglycidyl ethers using the methods described in section 2.3.1.

A non-cross-coupling approach has also been developed for the synthesis of arene-bridged macrocycles, which involves the use of a 1,4-diketo-bridged macrocycle as a precursor to a strained, 1,4-arene-bridged macrocycle. nih.gov This strategy allows for the creation of bent para-phenylene units within a macrocyclic framework.

Purification and Characterization Techniques in Synthesis Research

The successful synthesis of 1,4-bis(glycidyloxy)benzene and its derivatives relies on robust purification and characterization techniques to ensure the desired product is obtained with high purity and its chemical structure is unequivocally confirmed.

Chromatographic Methods (e.g., Column Chromatography, HPLC)

Chromatographic techniques are indispensable for the purification and purity assessment of 1,4-bis(glycidyloxy)benzene and its analogs.

Column Chromatography is a widely used method for the purification of these compounds on a laboratory scale. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The polarity of the eluent is adjusted to achieve optimal separation of the desired product from unreacted starting materials and byproducts. acs.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of the synthesized compounds. chemicalbook.com Reversed-phase HPLC, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), is commonly employed. The components of the mixture are separated based on their hydrophobicity, and a UV detector is often used for detection, as the benzene (B151609) ring absorbs UV light. HPLC can effectively separate the desired diglycidyl ether from mono-glycidyl ether byproducts and unreacted dihydroxybenzene.

Spectroscopic Characterization (e.g., NMR, FTIR, MS)

A combination of spectroscopic techniques is essential for the structural elucidation and confirmation of 1,4-bis(glycidyloxy)benzene and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

1H NMR spectroscopy is used to identify the different types of protons in the molecule. For 1,4-bis(glycidyloxy)benzene, one would expect to see signals corresponding to the aromatic protons on the benzene ring and the protons of the glycidyl groups (oxirane ring and the methylene (B1212753) bridge).

13C NMR spectroscopy provides information about the carbon skeleton. Distinct signals for the aromatic carbons and the carbons of the glycidyl groups would be expected. researchgate.netrsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for 1,4-bis(glycidyloxy)benzene include:

C-H stretching vibrations of the aromatic ring.

C=C stretching vibrations of the aromatic ring.

C-O-C (ether) stretching vibrations.

Characteristic bands for the epoxide ring (e.g., asymmetric ring stretching).

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For 1,4-bis(glycidyloxy)benzene, the molecular ion peak would be expected at m/z 222.24. The fragmentation pattern would likely involve cleavage of the ether linkages and fragmentation of the glycidyl groups. The observation of a fragment ion at m/z 77 is often indicative of a phenyl group. docbrown.infocore.ac.ukcore.ac.uk

Elemental Analysis and Purity Assessment

Elemental Analysis is a crucial technique for confirming the elemental composition of a newly synthesized compound. The experimentally determined percentages of carbon, hydrogen, and oxygen are compared with the calculated theoretical values for the proposed molecular formula (C12H14O4 for 1,4-bis(glycidyloxy)benzene). A close agreement between the experimental and calculated values provides strong evidence for the compound's identity and purity. rsc.org

Purity Assessment is typically performed using a combination of the techniques mentioned above. HPLC is a primary tool for quantitative purity analysis, providing a percentage purity based on the relative peak areas. chemicalbook.com NMR spectroscopy can also be used to assess purity by identifying and quantifying impurity signals. The absence of signals from starting materials or known byproducts in the 1H NMR spectrum is a good indicator of high purity. Commercial suppliers often provide a purity specification, which is typically determined by one of these chromatographic or spectroscopic methods. researchgate.net

Reaction Mechanisms and Kinetics of 1,4 Bis Glycidyloxy Benzene

Epoxy Ring-Opening Reactions

The fundamental reaction of 1,4-Bis(glycidyloxy)benzene involves the cleavage of the carbon-oxygen bonds within the epoxy ring. This process can be initiated by nucleophiles or catalyzed by acids or bases, leading to the formation of polymers with a polyether backbone.

The ring-opening of the epoxide in 1,4-Bis(glycidyloxy)benzene can proceed through different mechanisms depending on the nature of the nucleophile and the reaction conditions.

Strong Nucleophiles (Basic or Neutral Conditions): In the presence of strong nucleophiles such as amines, hydroxides, or alkoxides, the ring-opening occurs via a bimolecular nucleophilic substitution (SN2) mechanism. chemistrysteps.comkhanacademy.orglibretexts.org The nucleophile directly attacks one of the electrophilic carbon atoms of the epoxy ring. Due to steric considerations, this attack preferentially occurs at the less substituted, terminal carbon atom of the glycidyl (B131873) group. khanacademy.orglibretexts.org This concerted reaction involves backside attack by the nucleophile, leading to the simultaneous opening of the ring and inversion of stereochemistry at the site of attack, forming an alkoxide intermediate which is subsequently protonated. libretexts.orglibretexts.org

Weak Nucleophiles (Acidic Conditions): Under acidic conditions, the reaction can proceed with weak nucleophiles like water or alcohols. The mechanism begins with the protonation of the epoxide oxygen by the acid catalyst, which creates a better leaving group. chemistrysteps.comopenstax.org This is followed by the nucleophilic attack on one of the epoxide carbons. This process is considered a hybrid of SN1 and SN2 mechanisms. chemistrysteps.comlibretexts.org While it exhibits SN2 characteristics like backside attack, there is also significant carbocation character developed at the more substituted carbon, suggesting an SN1 influence. openstax.org The protonated epoxide is highly reactive, allowing for cleavage under much milder conditions than those required for other ethers. openstax.org

Acid-catalyzed polymerization of 1,4-Bis(glycidyloxy)benzene is a form of cationic polymerization. The process is initiated when a proton from an acid catalyst protonates the oxygen atom of an epoxy ring, enhancing its electrophilicity. libretexts.orgopenstax.org A nucleophile, which can be another monomer molecule or a hydroxyl group from a previously opened ring, then attacks a carbon atom of the protonated epoxide. google.com This ring-opening step regenerates a reactive species that propagates the polymerization, leading to the formation of a cross-linked polyether network. google.com Lewis acids are commonly employed as catalysts in these reactions. google.com

Table 1: Key Steps in Acid-Catalyzed Polymerization

| Step | Description |

|---|---|

| Initiation | The oxygen atom of the epoxy ring is protonated by an acid catalyst (e.g., H⁺). |

| Propagation | A nucleophile (such as a hydroxyl group on a growing chain or another epoxy monomer) attacks the protonated epoxide, opening the ring and elongating the polymer chain. |

| Termination | The reaction can be terminated through various mechanisms, including reaction with a counter-ion or chain transfer. |

In base-catalyzed polymerization, a strong nucleophile, such as a hydroxide (B78521) (OH⁻) or an alkoxide (RO⁻) ion, acts as the initiator. This initiator attacks the terminal, less sterically hindered carbon atom of the epoxy ring in an SN2 reaction. libretexts.orgopenstax.org This step opens the ring and forms an alkoxide anion. openstax.org This newly formed alkoxide is itself a potent nucleophile and subsequently attacks another epoxy ring, propagating the chain. This process, known as anionic polymerization, continues until the monomer is consumed or the reaction is terminated. The significant ring strain of the epoxide is a key driving force for this reaction, allowing the ether linkage to be cleaved under basic conditions. libretexts.org

Polymerization Kinetics and Curing Mechanisms

The polymerization of 1,4-Bis(glycidyloxy)benzene to form a durable thermosetting material is known as curing. This process involves the reaction of the epoxy groups with a suitable curing agent, or hardener, to form a three-dimensional, cross-linked network. The kinetics of curing are influenced by factors such as temperature, the type of hardener, and the presence of catalysts.

Aromatic amines, such as 4,4'-Diaminodiphenyl sulfone (DDS), are widely used as hardeners for high-performance epoxy systems. deakin.edu.aumdpi.com The curing mechanism involves the nucleophilic addition of the amine groups to the epoxy rings.

The primary amine groups (-NH₂) on the DDS molecule each contain two active hydrogen atoms. The curing process proceeds in stages:

A primary amine nitrogen attacks the terminal carbon of an epoxy ring on a 1,4-Bis(glycidoxy)benzene molecule. This ring-opening reaction forms a secondary amine and a secondary hydroxyl group. mdpi.com

The newly formed secondary amine can then react with another epoxy group.

The second primary amine on the same DDS molecule can also react with two additional epoxy groups.

This sequence of reactions results in the DDS molecule acting as a bridge, linking four epoxy monomer chains together and building the cross-linked network. Furthermore, the hydroxyl groups generated during the curing process can catalyze further reactions between epoxy and amine groups, a phenomenon known as autocatalysis which can accelerate the rate of curing. deakin.edu.au

Table 2: Reaction Scheme for Curing with a Primary Amine

| Reactants | Reaction Step | Products |

|---|---|---|

| Primary Amine (R-NH₂) + Epoxy Group | Nucleophilic attack on the epoxy ring | Secondary Amine + Secondary Hydroxyl Group |

The structure of 1,4-Bis(glycidyloxy)benzene features a central benzene (B151609) ring substituted with two glycidyloxy groups at the para positions. The nature of this substitution influences the reactivity of the molecule.

The glycidyloxy group (-O-CH₂-epoxide) acts as an electron-donating group on the aromatic ring. The ether oxygen atom donates its lone pair of electrons to the benzene ring via resonance. libretexts.orglibretexts.org This has two main consequences:

Aromatic Ring Reactivity: It increases the electron density of the benzene ring, making the ring itself more susceptible to electrophilic aromatic substitution. libretexts.org However, during curing, the primary reaction site is the epoxy group, not the aromatic ring.

Epoxy Group Reactivity: The electron-donating nature of the phenoxy group can influence the electrophilicity of the adjacent epoxy ring. By increasing electron density throughout the substituent, it may slightly reduce the partial positive charge on the epoxy carbons, potentially decreasing their reactivity towards nucleophiles compared to aliphatic epoxides or those attached to electron-withdrawing groups.

Table 3: Analysis of Substituent Effect on 1,4-Bis(glycidyloxy)benzene

| Substituent Group | Position | Electronic Effect | Influence on Reactivity |

|---|

Influence of Crosslink Density on Cure

The cure kinetics of 1,4-bis(glycidyloxy)benzene, like other epoxy resins, are significantly influenced by the evolving crosslink density of the system. As the curing reaction progresses, the formation of a three-dimensional network structure restricts the mobility of the reactive species, which in turn affects the reaction rate. Initially, the reaction is kinetically controlled, with the rate being primarily dependent on the chemical reactivity of the epoxy and hardener functional groups and the reaction temperature.

As the network builds up and the crosslink density increases, the system's glass transition temperature (Tg) rises. When the Tg approaches the curing temperature, the reaction transitions from being kinetically controlled to diffusion controlled. In this stage, the rate of reaction is limited by the diffusion of the reactants within the increasingly viscous matrix. This transition is a critical factor in determining the final degree of cure and the ultimate properties of the thermoset.

Studies on various epoxy systems have shown a common trend: the reaction rate constant remains relatively constant at low to moderate degrees of conversion. However, as the crosslink density becomes substantial, the rate constant often decreases. This is attributed to the increasing diffusional limitations on the mobility of the unreacted functional groups. The final crosslink density achieved is a key determinant of the material's mechanical and thermal properties, such as its modulus, strength, and glass transition temperature. For instance, in plant oil-based epoxy resins, properties like tensile strength and Young's modulus have been observed to increase linearly with growing crosslink density. rsc.org

The specific influence of crosslink density on the cure kinetics of 1,4-bis(glycidyloxy)benzene can be quantified using techniques like differential scanning calorimetry (DSC). By conducting isothermal or non-isothermal DSC experiments, kinetic parameters such as the reaction order and activation energy can be determined as a function of the degree of conversion, which is directly related to the crosslink density.

Table 1: General Influence of Increasing Crosslink Density on Epoxy Cure and Properties

| Parameter | Influence of Increasing Crosslink Density |

| Reaction Rate | Initially kinetically controlled, then decreases as diffusion limitations increase. |

| Glass Transition Temperature (Tg) | Increases. |

| Mobility of Reactants | Decreases. |

| Final Degree of Cure | Can be limited by vitrification (when Tg equals cure temperature). |

| Young's Modulus | Generally increases. rsc.org |

| Tensile Strength | Generally increases. rsc.org |

| Toughness | May decrease after an optimal point. rsc.org |

Reaction with Other Functional Groups

Formation of Cross-linked Networks

1,4-Bis(glycidyloxy)benzene is a diepoxide, meaning it has two epoxy (glycidyl) groups, which are the sites for reaction and network formation. researchgate.net The formation of a cross-linked network is achieved by reacting it with a curing agent (also known as a hardener) that has active hydrogen atoms, such as polyamines or acid anhydrides.

Reaction with Amines:

The most common curing agents for epoxy resins are amines. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the amine attacks one of the carbon atoms of the epoxy ring. This leads to the opening of the epoxy ring and the formation of a hydroxyl group and a new carbon-nitrogen bond.

A primary amine (-NH2) has two active hydrogens and can react with two epoxy groups. A secondary amine (-NH-) has one active hydrogen and can react with one epoxy group. The hydroxyl groups formed during the reaction can also catalyze the epoxy-amine reaction, leading to an auto-catalytic effect. sci-hub.se

The general reaction scheme with a primary amine is as follows:

Primary amine addition: R-NH₂ + CH₂(O)CH-R' → R-NH-CH₂(OH)CH-R'

Secondary amine addition: R-NH-CH₂(OH)CH-R' + CH₂(O)CH-R' → R-N(CH₂(OH)CH-R')₂

When 1,4-bis(glycidyloxy)benzene reacts with a diamine, a dense, three-dimensional network is formed, resulting in a rigid thermoset material.

Reaction with Anhydrides:

Acid anhydrides are another important class of curing agents for epoxy resins, often used in applications requiring high thermal and chemical resistance. The curing mechanism with anhydrides is more complex than with amines and typically requires an initiator or catalyst, such as a tertiary amine or an imidazole.

The reaction is generally believed to proceed through two main steps:

Ring-opening of the anhydride (B1165640): The catalyst first reacts with the anhydride to form a carboxylate anion.

Epoxy ring-opening and esterification: The carboxylate anion then attacks the epoxy ring, opening it to form an alkoxide. This alkoxide can then react with another anhydride molecule, propagating the chain and forming ester linkages.

The reaction of 1,4-bis(glycidyloxy)benzene with a di-anhydride will lead to a polyester (B1180765) network. The stoichiometry between the epoxy and anhydride groups is crucial for achieving optimal properties in the final cured material.

Competing Reaction Pathways

During the curing of 1,4-bis(glycidyloxy)benzene, particularly at elevated temperatures or in the presence of certain catalysts, side reactions can occur that compete with the main cross-linking reactions. These competing pathways can influence the final network structure and, consequently, the material's properties.

One of the most significant side reactions is etherification , which is the reaction of an epoxy group with a hydroxyl group. The hydroxyl groups can be present as impurities in the initial reactants or, more commonly, are generated during the primary epoxy-amine or epoxy-anhydride reactions. This reaction leads to the formation of an ether linkage.

The etherification reaction can be catalyzed by tertiary amines, which may be present as accelerators in the formulation. kpi.ua This reaction becomes more prominent at higher temperatures and at later stages of the cure when the concentration of primary and secondary amines has been depleted. The occurrence of etherification can lead to a more densely cross-linked network, which can affect the mechanical properties, sometimes leading to increased brittleness.

Another potential competing reaction is homopolymerization of the epoxy groups. This is an anionic polymerization that can be initiated by tertiary amines or other basic catalysts. kpi.ua In this process, an epoxy group is opened by an initiator, and the resulting alkoxide anion attacks another epoxy group, propagating a polyether chain. While generally less significant in well-formulated systems, homopolymerization can occur, especially if there is an excess of epoxy resin or a high concentration of a suitable initiator.

The extent to which these competing reactions occur depends on several factors, including the specific curing agent used, the stoichiometry of the reactants, the curing temperature and time, and the presence of catalysts or accelerators.

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Studies of Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. In the context of 1,4-bis(glycidyloxy)benzene, DFT can provide valuable insights into the mechanisms of its curing reactions.

DFT calculations can be employed to model the ring-opening reaction of the epoxy group with various nucleophiles, such as amines. Key parameters that can be calculated include:

Activation Energy Barriers: By calculating the energy profile of the reaction pathway, DFT can determine the activation energy required for the epoxy ring to open. This helps in understanding the reaction kinetics and the effect of different catalysts or substituents on the reaction rate.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For the reaction of 1,4-bis(glycidyloxy)benzene with a nucleophile, the HOMO of the nucleophile and the LUMO of the epoxy group are of particular interest. The energy gap between these orbitals can be correlated with the reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge distribution and charge transfer during the reaction, helping to elucidate the nature of the chemical bonds being formed and broken.

Global and Local Reactivity Descriptors: DFT can be used to calculate various reactivity indices, such as chemical potential, hardness, and electrophilicity index, which provide a quantitative measure of the molecule's reactivity. Local reactivity descriptors, like the Fukui function, can predict the most reactive sites within the molecule, for instance, which carbon atom of the epoxy ring is more susceptible to nucleophilic attack.

While specific DFT studies on 1,4-bis(glycidyloxy)benzene are not abundant in the public literature, the principles and methodologies have been widely applied to similar epoxy systems, providing a solid framework for its computational investigation.

Molecular Dynamics Simulations of Curing Processes

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. MD simulations are particularly well-suited for modeling the curing process of epoxy resins like 1,4-bis(glycidyloxy)benzene, as they can capture the dynamic evolution of the system from a liquid state of monomers to a solid, cross-linked network.

In a typical MD simulation of the curing process, a simulation box is created containing the epoxy resin and curing agent molecules in the correct stoichiometric ratio. The simulation proceeds by solving Newton's equations of motion for each atom in the system. To simulate the chemical reactions of cross-linking, a reactive force field or a multi-scale modeling approach is often employed.

MD simulations can provide valuable information about the curing process and the resulting network structure, including:

Cross-linking Algorithm: A crucial part of the simulation is the algorithm that forms new chemical bonds between reactive atoms. This is often based on a distance criterion, where a bond is formed if a reactive pair of atoms (e.g., an epoxy carbon and an amine nitrogen) comes within a certain cutoff distance. researchgate.net

Evolution of Crosslink Density: The simulation can track the number of cross-links formed over time, providing a simulated cure profile that can be compared with experimental data from techniques like DSC.

Network Structure and Topology: MD simulations can provide a detailed, atomistic picture of the final cross-linked network, including the distribution of chain lengths between cross-links and the presence of any structural heterogeneities.

Thermomechanical Properties: Once the cross-linked network is formed, the simulation can be used to predict various physical and mechanical properties of the cured material, such as its density, glass transition temperature (Tg), Young's modulus, and cohesive energy density. researchgate.netmdpi.com These predictions can then be validated against experimental measurements.

MD simulations offer a powerful tool to understand the structure-property relationships in thermosetting polymers derived from 1,4-bis(glycidyloxy)benzene, complementing experimental investigations and aiding in the rational design of new materials with tailored properties.

Advanced Materials Science Applications of 1,4 Bis Glycidyloxy Benzene

High-Performance Epoxy Resins and Composites

The primary application of 1,4-bis(glycidylloxy)benzene is in the formulation of high-performance epoxy resins and composites. Epoxy resins are a major class of thermosetting polymers known for their excellent mechanical strength, strong adhesion to various substrates, and high chemical resistance. The incorporation of 1,4-bis(glycidylloxy)benzene into these systems enhances these properties, particularly thermal stability and rigidity, due to its aromatic structure.

Thermosetting materials are polymers that, once cured, become irreversibly rigid. The epoxy groups of 1,4-bis(glycidylloxy)benzene are highly reactive and can undergo cross-linking reactions with various curing agents, such as amines and anhydrides. cymitquimica.com This reaction, known as curing, transforms the low-molecular-weight liquid or solid resin into a rigid, three-dimensional, cross-linked network. The benzene (B151609) ring within the compound's structure restricts the segmental motion of the polymer chains in the cured network, leading to materials with a high glass transition temperature (Tg) and improved mechanical properties at elevated temperatures.

In many epoxy formulations, particularly those based on high-viscosity resins like Bisphenol A diglycidyl ether (DGEBA), viscosity reduction is necessary to improve handling and processing characteristics. google.com 1,4-Bis(glycidylloxy)benzene can function as a reactive diluent. Unlike non-reactive diluents, which can evaporate and compromise final properties, a reactive diluent becomes chemically incorporated into the polymer network during curing. abg-am.com

As a difunctional diluent, it helps to lower the viscosity of the formulation without significantly reducing the cross-link density, which is often a drawback of monofunctional diluents. abg-am.comjocpr.com This integration into the network ensures that mechanical strength and thermal properties are maintained or even enhanced. Studies have shown that while monofunctional diluents offer the highest dilution efficiency, difunctional diluents can provide a better balance of viscosity reduction and impact strength in the final cured product. jocpr.com

| Feature | Monofunctional Diluent | Difunctional Diluent (e.g., 1,4-Bis(glycidyloxy)benzene) |

| Viscosity Reduction | High | Moderate to High |

| Impact on Cross-link Density | Reduces | Minimal Reduction |

| Effect on Impact Strength | Can reduce brittleness, but may lower overall strength | Can improve impact strength |

| Volatility | Higher | Lower |

The final properties of a cured epoxy network are directly linked to the chemical structure of its constituent monomers. researchgate.net The specific structure of 1,4-bis(glycidylloxy)benzene imparts several desirable characteristics to the resulting thermoset.

Aromatic Core: The central benzene ring is a rigid structure that enhances the thermal stability and mechanical stiffness of the cured polymer.

Para-Substitution: The 1,4- (or para-) substitution pattern results in a linear and symmetrical molecule. This symmetry can lead to more efficient packing in the polymer network, contributing to higher density and improved mechanical properties compared to meta-substituted isomers. nih.gov

Ether Linkages: The ether linkages connecting the glycidyl (B131873) groups to the aromatic ring provide a degree of flexibility and toughness to the otherwise rigid structure.

Research comparing different epoxy structures has shown that variations in the monomer backbone have a significant impact on performance. For instance, networks based on Bisphenol F (DGEBF), which has a simpler bridging unit than Bisphenol A (DGEBA), can exhibit higher density and superior chemical performance. nih.gov Similarly, the rigid, compact nature of the 1,4-bis(glycidylloxy)benzene molecule contributes positively to the network's performance characteristics.

| Structural Feature of 1,4-Bis(glycidyloxy)benzene | Influence on Cured Epoxy Network Properties |

| Rigid Benzene Ring | Increases thermal stability (Tg), stiffness, and modulus. |

| Symmetrical Para (1,4) Substitution | Promotes more linear polymerization and efficient network packing, enhancing mechanical strength. |

| Glycidyl Ether Functional Groups | Provides reactive sites for cross-linking, forming a robust 3D network. coventry.ac.uk |

| Ether Linkages | Imparts chemical resistance and a degree of toughness. |

Coatings, Adhesives, and Sealants

Due to their excellent adhesion, chemical resistance, and durability, epoxy systems containing 1,4-bis(glycidylloxy)benzene are valuable in the formulation of protective coatings, high-strength adhesives, and robust sealants. cymitquimica.com

In these applications, 1,4-bis(glycidylloxy)benzene is typically blended with other epoxy resins (such as standard DGEBA or DGEBF resins) and a suitable curing agent. evonik.com The formulation is tailored to achieve specific performance characteristics required for the end-use. For coatings, this may include excellent corrosion resistance and adhesion to metal substrates. westlakeepoxy.com For adhesives, high bond strength and toughness are critical. The inclusion of 1,4-bis(glycidylloxy)benzene can enhance the thermal performance and chemical resistance of these formulations. The choice of curing agent is also critical; cycloaliphatic amines, for example, are often used in formulations requiring high chemical resistance. evonik.com

The chemical resistance of an epoxy system is a function of its cross-link density and the chemical nature of its backbone. evonik.com The stable aromatic ring and ether linkages in 1,4-bis(glycidylloxy)benzene contribute to the durability of the cured network when exposed to harsh chemical environments. cymitquimica.com Epoxy novolac resins and those based on Bisphenol F are known for having superior chemical resistance compared to standard Bisphenol A resins, particularly against solvents and acids. evonik.comhighperformancecoatings.org Incorporating a rigid, difunctional monomer like 1,4-bis(glycidylloxy)benzene into formulations can increase the cross-link density and improve the barrier properties of the material, making it less susceptible to swelling and degradation by chemicals. Studies on chemical performance show that subtle changes in monomer structure, such as the difference between Bisphenol A and Bisphenol F, can lead to significant differences in resistance to chemical ingress. nih.gov Formulations designed for maximum chemical resistance often utilize resins with higher aromatic content and functionality to create a denser, more resilient network. evonik.com

Integration into Hybrid and Nanocomposite Materials

The incorporation of nanoscale fillers into a polymer matrix can lead to materials with significantly enhanced properties. 1,4-Bis(glycidyl)benzene serves as an excellent epoxy matrix precursor for creating these advanced nanocomposites, where the interaction between the filler and the matrix is paramount for achieving desired performance enhancements.

Graphene has been identified as a revolutionary reinforcement material for polymer composites due to its exceptional mechanical strength, thermal conductivity, and electrical properties. When incorporated into an epoxy matrix formed from monomers like 1,4-Bis(glycidyl)benzene, even small loadings of graphene nanoplatelets (GNPs) can lead to substantial improvements in material performance. The diglycidyl ether structure provides the foundation for a cross-linked network that can effectively transfer stress to the dispersed graphene sheets, provided a strong interfacial bond is achieved.

Research on epoxy/graphene nanocomposites demonstrates significant enhancements in mechanical and thermal properties compared to the neat epoxy resin. The large surface area of graphene deflects propagating cracks, while efficient heat propagation is facilitated by electron movement through percolating graphene networks within the matrix. mdpi.com For instance, the addition of low weight percentages of functionalized graphene has been shown to dramatically increase the Young's modulus, hardness, and thermal stability of the resulting composite material.

Table 1: Representative Performance Enhancements in Epoxy/Graphene Nanocomposites This table summarizes typical improvements observed in epoxy composites reinforced with low weight percentages (typically <1 wt%) of graphene, representative of systems where 1,4-Bis(glycidyl)benzene could be used as the epoxy monomer.

| Property | Typical Improvement | Underlying Mechanism |

|---|---|---|

| Young's Modulus | 30% - 213% increase nih.gov | High stiffness of graphene and efficient load transfer from the polymer matrix. |

| Hardness | Up to 294% increase | Intrinsic hardness of graphene and restricted polymer chain mobility at the interface. |

| Tensile Strength | 15% - 27% increase | Crack deflection and bifurcation caused by the large surface area of graphene sheets. mdpi.com |

| Thermal Conductivity | Up to 95.7% increase nih.gov | Formation of percolative paths for efficient phonon/electron transport. mdpi.comnih.gov |

| Thermal Stability (Td) | Increase of up to 73 °C | Barrier effect of graphene sheets hindering the diffusion of volatile decomposition products. |

The ultimate properties of a nanocomposite are critically dependent on two factors: the degree of dispersion of the nanofiller within the matrix and the strength of the interfacial interactions between the filler and the polymer. nih.gov Poor dispersion leads to agglomerates that can act as stress concentration points, diminishing mechanical performance. mdpi.com

Specialty Polymers and Networks

Beyond composites, 1,4-Bis(glycidyl)benzene is a versatile monomer for synthesizing a variety of specialty polymers and networks with precisely controlled properties. Its bifunctional nature allows it to act as a linear extender or, more commonly, as a cross-linker to form three-dimensional thermoset networks. cymitquimica.com

The creation of polymeric networks with tailored properties relies on the careful selection of monomers and curing agents. As a rigid, aromatic diepoxide, 1,4-Bis(glycidyl)benzene imparts stiffness and high thermal stability to the final polymer. By copolymerizing it with other monomers, a wide range of properties can be achieved.

For example, curing with flexible aliphatic diamines can lower the cross-link density and increase the toughness of the material compared to curing with rigid aromatic amines. Similarly, combining 1,4-Bis(glycidyl)benzene with long-chain, flexible diepoxides allows for the precise tuning of the glass transition temperature (Tg), modulus, and elongation at break. This modular approach, where rigid and flexible components are blended, enables the design of polymer networks for specific applications, from rigid structural components to more damage-tolerant materials. google.com Furthermore, diepoxides like 1,4-Bis(glycidyl)benzene can be copolymerized with multi-functional epoxides (those with three or more epoxy groups) to create highly branched or complex network architectures with exceptionally high cross-link densities and thermal resistance. scbt.com

1,4-Bis(glycidyl)benzene is well-suited for use in UV-curable systems that undergo cationic polymerization. This technology offers significant advantages over traditional thermal curing, including rapid cure speeds (on the order of seconds), low energy consumption, and the absence of volatile organic compound (VOC) emissions. google.com

The process is initiated by a photoinitiator, typically a diaryliodonium or triarylsulfonium salt, which upon exposure to UV radiation, generates a strong Brønsted acid. This acid protonates an epoxy group on the 1,4-Bis(glycidyl)benzene monomer, initiating a chain-reaction ring-opening polymerization. The reaction propagates as the newly formed active center attacks another epoxy ring. scbt.com A key advantage of this cationic process is that it is not inhibited by oxygen, unlike free-radical UV curing, allowing for reliable curing in ambient conditions. The polymerization can also continue even after the UV light source is removed, a phenomenon known as "dark cure," which helps ensure high conversion and complete cross-linking.

Table 2: Typical Components of a Cationic UV-Curable Epoxy Formulation

| Component | Example(s) | Function |

|---|---|---|

| Monomer/Oligomer | 1,4-Bis(glycidyl)benzene, Cycloaliphatic epoxides | Forms the polymer backbone; provides structural integrity and chemical resistance. scbt.com |

| Cationic Photoinitiator | Diaryliodonium hexafluoroantimonate, Triarylsulfonium salts | Absorbs UV light to generate a strong acid, which initiates polymerization. |

| Reactive Diluent | Oxetanes, other low-viscosity epoxides | Reduces formulation viscosity for better processing and can increase cure speed. |

| Polyol/Chain Transfer Agent | Polycaprolactone diols, other diols/polyols | Acts as a flexibilizer, improves adhesion, and helps control the network structure. |

| Photosensitizer (Optional) | Thioxanthones, Anthracenes | Extends the spectral response of the photoinitiator to longer UV or visible wavelengths. |

Biomedical and Biotechnological Research Applications

Biocompatible and Bioresistant Materials

The development of materials that can coexist with biological tissues without eliciting adverse reactions is a cornerstone of modern medicine. 1,4-Bis(glycidyloxy)benzene is being investigated as a key ingredient in the formulation of such materials.

The table below illustrates the potential impact of diepoxide crosslinkers, such as 1,4-Bis(glycidyloxy)benzene, on the properties of polymers used in medical devices.

| Property | Uncrosslinked Polymer | Polymer Crosslinked with Diepoxide |

| Mechanical Strength | Low | High |

| Swelling Ratio | High | Controlled |

| Biodegradation Rate | Variable | Tunable |

| Biocompatibility | Generally Good | Potentially Enhanced |

This table represents generalized effects of diepoxide crosslinking on biocompatible polymers.

Surface properties of medical implants play a critical role in their interaction with the host's biological environment. Surface modification techniques are employed to improve biocompatibility and reduce the risk of rejection. The epoxy groups of 1,4-Bis(glycidyloxy)benzene can be used to anchor bioactive molecules, such as peptides or growth factors, to the surface of an implant. This functionalization can promote cell adhesion, proliferation, and integration of the implant with the surrounding tissue.

Research in this area focuses on creating surfaces that can actively modulate biological responses. For example, the immobilization of anti-fouling polymers via a 1,4-Bis(glycidyloxy)benzene linker could prevent the adhesion of proteins and bacteria, thereby reducing the risk of implant-associated infections.

Drug Delivery Systems

The precise control over the release of therapeutic agents is a major goal in pharmacology. 1,4-Bis(glycidyloxy)benzene is being explored for its potential to create robust and responsive drug delivery systems.

As a crosslinking agent, 1,4-Bis(glycidyloxy)benzene can be used to form hydrogel matrices that encapsulate drugs. The crosslink density of the hydrogel, which can be controlled by the concentration of the crosslinker, dictates the mesh size of the polymer network. This, in turn, governs the diffusion rate of the encapsulated drug, allowing for a controlled and sustained release profile.

The following table outlines how varying the crosslinker concentration can affect the properties of a hydrogel-based drug delivery system.

| Crosslinker Concentration | Hydrogel Mesh Size | Drug Release Rate |

| Low | Large | Fast |

| Medium | Intermediate | Moderate |

| High | Small | Slow |

This table illustrates the general relationship between crosslinker concentration and drug release from a hydrogel matrix.

The interactions between the drug delivery vehicle and biological macromolecules, such as proteins, are crucial for its efficacy and safety. The surface chemistry of a drug carrier, which can be modified using 1,4-Bis(glycidyloxy)benzene, influences its interaction with plasma proteins. Modifying the surface with hydrophilic polymers like PEG can reduce non-specific protein adsorption, leading to longer circulation times and improved targeting of the drug to the desired site of action.

Tissue Engineering and Regenerative Medicine Scaffolds

Tissue engineering aims to repair or replace damaged tissues with the help of engineered scaffolds that support cell growth and tissue formation. The ideal scaffold should be biocompatible, biodegradable, and possess mechanical properties that mimic the native tissue.

The use of 1,4-Bis(glycidyloxy)benzene as a crosslinker allows for the fabrication of scaffolds from a variety of natural and synthetic polymers. By controlling the degree of crosslinking, it is possible to tune the scaffold's stiffness, porosity, and degradation rate to match the requirements of the specific tissue being regenerated. For instance, a more rigid scaffold would be required for bone tissue engineering compared to a softer scaffold for skin regeneration.

Research in this area is focused on creating scaffolds that not only provide mechanical support but also present biochemical cues to guide cell behavior. The reactive epoxy groups of 1,4-Bis(glycidyloxy)benzene can be used to covalently attach growth factors or adhesion peptides to the scaffold, thereby enhancing its bioactivity and promoting tissue regeneration.

Design of Biodegradable Polymer Matrices

There is currently a lack of published research specifically investigating the use of 1,4-bis(glycidyloxy)benzene as a crosslinking agent for the synthesis of biodegradable polymer matrices for biomedical applications. While the compound is a known epoxy crosslinker, its application in creating biocompatible and biodegradable scaffolds has not been documented in the reviewed scientific literature. Research in this area tends to focus on more hydrophilic and potentially less cytotoxic crosslinkers to ensure the safety and efficacy of the resulting biomaterials.

Spectroscopic and Structural Characterization in Research

Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for confirming the synthesis of 1,4-Bis(glycidyloxy)benzene and for probing its molecular characteristics. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provide complementary information about the compound's structure, connectivity, and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of 1,4-Bis(glycidyloxy)benzene. Both ¹H (proton) and ¹³C NMR are used to map the chemical environment of each atom, confirming the successful attachment of the glycidyl (B131873) groups to the hydroquinone (B1673460) core via an ether linkage.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1,4-Bis(glycidyloxy)benzene exhibits characteristic signals that correspond to the protons of the aromatic ring and the glycidyl ether side chains. Due to the molecule's symmetry (para-substitution), the four protons on the benzene (B151609) ring are chemically equivalent and typically appear as a sharp singlet. The protons of the glycidyl group are split into distinct multiplets due to spin-spin coupling. Analysis of analogous diglycidyl ether compounds provides a strong basis for signal assignment. acs.orgresearchgate.net

Interactive Data Table: Representative ¹H NMR Chemical Shifts

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Ar-H | ~6.90 | Singlet (s) | - | Protons on the central benzene ring. |

| O-CH₂ -CH | 3.9 - 4.3 | Doublet of doublets (dd) | ~11, ~3 | Methylene (B1212753) protons adjacent to the ether oxygen. |

| O-CH₂-CH | ~3.3 | Multiplet (m) | - | Methine proton of the oxirane ring. |

| CH-CH₂ | 2.7 - 2.9 | Multiplet (m) | - | Methylene protons of the oxirane ring. |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by identifying each unique carbon environment. The spectrum will show distinct signals for the aromatic carbons and the carbons of the two identical glycidyl groups. The chemical shifts are indicative of the bonding environment (e.g., aromatic, aliphatic, ether-linked, or part of an epoxide ring).

Interactive Data Table: Estimated ¹³C NMR Chemical Shifts

| Carbon (Label) | Chemical Shift (δ, ppm) | Assignment |

| Ar-C -O | ~153 | Aromatic carbons bonded to the ether oxygen. |

| Ar-C H | ~115 | Aromatic carbons bonded to hydrogen. |

| O-C H₂ | ~70 | Methylene carbon of the glycidyl group, adjacent to the ether linkage. |

| C H (oxirane) | ~50 | Methine carbon of the oxirane ring. |

| C H₂ (oxirane) | ~45 | Methylene carbon of the oxirane ring. |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are vital for identifying the characteristic functional groups within the 1,4-Bis(glycidyloxy)benzene molecule.

Infrared (IR) Spectroscopy: FTIR analysis is routinely used to confirm the presence of the key functional groups. google.com The spectrum is characterized by a strong absorption band corresponding to the asymmetric stretching of the C-O-C ether linkage. Crucially, the presence of the terminal epoxide rings is confirmed by characteristic peaks, particularly the C-O stretching of the oxirane ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to symmetric vibrations and non-polar bonds, making it effective for identifying the symmetric stretching of the benzene ring. google.com

Interactive Data Table: Key Vibrational Frequencies

| Wavenumber (cm⁻¹) | Technique | Assignment | Functional Group |

| ~3050 | IR, Raman | Aromatic C-H Stretch | Benzene Ring |

| ~2930 | IR, Raman | Aliphatic C-H Stretch | Glycidyl Group |

| ~1600, ~1510 | IR, Raman | Aromatic C=C Stretch | Benzene Ring |

| ~1240 | IR | Asymmetric C-O-C Stretch | Aryl Ether |

| ~915, ~830 | IR | Asymmetric & Symmetric C-O Stretch | Oxirane (Epoxide) Ring |

Mass spectrometry is employed to determine the molecular weight of 1,4-Bis(glycidyloxy)benzene and to study its fragmentation pattern, which can further confirm its structure. The molecular formula C₁₂H₁₄O₄ corresponds to a molecular weight of approximately 222.24 g/mol . google.com

Under electron ionization (EI), the molecule will form a molecular ion ([M]⁺) with an m/z (mass-to-charge ratio) value corresponding to its molecular weight. This ion can then undergo fragmentation through characteristic pathways. Common fragmentation patterns for ethers include cleavage of the C-O bonds. For this molecule, cleavage of the bond between the phenoxy oxygen and the glycidyl methylene group is a likely pathway.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Ion Structure | Description |

| 222 | [C₁₂H₁₄O₄]⁺ | Molecular Ion (M⁺) |

| 165 | [M - C₃H₅O]⁺ | Loss of a glycidyl radical (-CH₂CHOCH₂) |

| 109 | [C₇H₅O₂]⁺ | Fragment from cleavage of the hydroquinone core |

| 57 | [C₃H₅O]⁺ | Glycidyl cation |

X-ray Diffraction and Crystallography

X-ray diffraction techniques are powerful tools for analyzing the solid-state structure of materials, providing information on molecular geometry and the arrangement of molecules in a crystal lattice or the degree of order in a bulk solid.

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecule's connectivity and conformation in the solid state.

As of this writing, a specific single-crystal structure of 1,4-Bis(glycidylloxy)benzene does not appear to be available in open crystallographic databases. However, studies on analogous substituted benzene compounds have successfully used this technique. google.comgoogle.com A successful SC-XRD analysis of this compound would reveal the planarity of the central benzene ring and the specific conformation and orientation of the two glycidyl ether side chains relative to the ring. This information is crucial for computational modeling and for understanding how the molecules pack together, which influences the material's melting point and solubility. core.ac.uk

For the monomer 1,4-Bis(glycidyloxy)benzene in its solid, powdered form, PXRD would produce a diffraction pattern characteristic of its crystalline phase(s). This pattern serves as a fingerprint for identifying the compound and assessing its purity.

In the context of its application in polymers, PXRD is more commonly used to characterize the material after curing. When 1,4-Bis(glycidylloxy)benzene is polymerized to form a cross-linked epoxy resin, the long-range crystalline order of the monomer is typically lost. A PXRD analysis of the resulting thermoset polymer would be expected to show broad, diffuse scattering features, often called amorphous halos, rather than sharp Bragg peaks. This amorphous pattern is characteristic of a glassy, disordered solid, which is typical for highly cross-linked epoxy networks.

Thermal Analysis Techniques

Thermal analysis plays a pivotal role in determining the service temperature range and degradation behavior of epoxy resins. For materials incorporating 1,4-bis(glycidyloxy)benzene, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential data on their thermal characteristics.

Differential Scanning Calorimetry is a fundamental technique used to study the curing process of epoxy resins and to determine the glass transition temperature (Tg) of the cured material. The Tg is a critical parameter as it defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

The incorporation of the rigid benzene ring from 1,4-bis(glycidyloxy)benzene into an epoxy network is expected to restrict the segmental motion of the polymer chains. This restricted mobility generally leads to a higher glass transition temperature compared to epoxy resins based on more flexible aliphatic backbones. While specific DSC data for a simple cured system of 1,4-bis(glycidyloxy)benzene is not extensively detailed in publicly available research, studies on related thermoplastic epoxy polymers provide some insight. For instance, a thermoplastic poly(hydroxy ester) synthesized from hydroquinone-diglycidyl ether (HQ-DGE) and 1,12-dodecanedicarboxylic acid exhibited a distinct endothermic melting transition peaking at 72 °C. epdf.pubslideshare.net

The curing process itself, which involves the exothermic reaction of the epoxy groups, can be monitored by DSC to understand the reaction kinetics. Patent literature suggests that the glass transition temperature of cured resins containing 1,4-bis(glycidyloxy)benzene can be determined using a differential scanning calorimeter, for example, a DSC-60 model from Shimadzu Corporation, often by measuring at a heating rate of 5°C/min. googleapis.com

Table 1: Illustrative Thermal Transitions of Benzene-Based Epoxy Systems

| Property | Observed Value/Trend | Analysis Technique |

| Glass Transition Temperature (Tg) | Expected to be high due to the rigid benzene core | DSC |

| Curing Exotherm | Characterizes the curing reaction kinetics | DSC |

| Melting Transition (of a derivative) | 72 °C for a poly(hydroxy ester) derivative epdf.pubslideshare.net | DSC |

Note: This table is illustrative and based on general principles and data from related compounds due to the limited specific DSC data for 1,4-bis(glycidyloxy)benzene cured systems.

Thermogravimetric Analysis is employed to evaluate the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. This analysis provides key parameters such as the onset temperature of decomposition and the amount of residual char at high temperatures.

For epoxy resins derived from 1,4-bis(glycidyloxy)benzene, the aromatic structure is anticipated to contribute to enhanced thermal stability. Aromatic compounds generally exhibit greater resistance to thermal degradation compared to aliphatic compounds, often resulting in higher decomposition temperatures and increased char yield.

While specific TGA curves and detailed degradation data for 1,4-bis(glycidyloxy)benzene are scarce in literature, it is a compound included in formulations for high-heat resistant polymers. google.com For such polymers, a common requirement is that the temperature at which a 10% weight loss occurs in TGA is not less than 250°C, and preferably above 300°C. google.com Research on related benzene-based diepoxides indicates that discrepancies in reported thermal degradation temperatures can arise from variations in experimental conditions such as sample purity, heating rates, and the atmosphere (e.g., nitrogen vs. air).

Table 2: General Thermal Stability Parameters for Aromatic Epoxy Resins

| Parameter | Typical Characteristic | Analysis Technique |

| Onset of Decomposition | High, due to aromatic structure | TGA |

| 10% Weight Loss Temperature | Often exceeds 250 °C for heat-resistant formulations google.com | TGA |

| Char Yield at High Temperature | Generally higher for aromatic vs. aliphatic epoxies | TGA |

Microscopic and Morphological Characterization

Microscopy techniques are vital for visualizing the surface and internal structure of cured epoxy resins. The morphology at both the micro and nano levels can significantly influence the mechanical and physical properties of the material.

Scanning Electron Microscopy is widely used to examine the surface topography and fracture surfaces of materials. In the context of cured epoxy resins containing 1,4-bis(glycidyloxy)benzene, SEM can reveal details about the homogeneity of the cured system, the presence of any phase separation, and the mode of fracture (e.g., brittle or ductile).

Analysis of fracture surfaces by SEM provides valuable information about the toughness of the material. For instance, a smooth, glassy fracture surface is typically indicative of a brittle material, whereas a rougher surface with features like river lines or hackles can suggest a tougher material. While specific SEM micrographs of cured 1,4-bis(glycidyloxy)benzene are not prevalent, the technique is mentioned in the broader context of analyzing epoxy resins and their composites.

Transmission Electron Microscopy allows for the investigation of a material's internal structure at the nanoscale. For epoxy systems, TEM can be used to visualize the dispersion of nanoparticles in a composite, identify nanoscale phase separation, or characterize the network structure.

In research involving nanocomposites where an epoxy matrix might be based on resins including 1,4-bis(glycidyloxy)benzene, TEM is an indispensable tool. For example, in the development of materials with surface-functionalized titanium dioxide nanoparticles, TEM is used to confirm the particle size and dispersion within the matrix. justia.com The rigid nature of 1,4-bis(glycidyloxy)benzene could influence the formation of the nanoscale network structure, which could potentially be studied using advanced TEM techniques.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. While specific DFT studies on 1,4-BIS(GLYCIDYLOXY)BENZENE are not abundant in publicly available literature, the principles and methodologies are well-established from studies on analogous aromatic epoxy monomers and their precursors.

DFT calculations can be employed to determine a range of electronic properties and reactivity descriptors. For instance, studies on similar phenolic compounds provide a framework for understanding these descriptors. researchgate.net

Key Electronic Properties and Reactivity Descriptors:

| Descriptor | Description | Relevance to 1,4-BIS(GLYCIDYLOXY)BENZENE |

| HOMO (Highest Occupied Molecular Orbital) Energy | The energy of the outermost electron-occupied orbital. | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles. |